6-(Dimethylamino)quinolin-2(1h)-one

Fluorescent probe design Time-Dependent DFT Photophysics

6-(Dimethylamino)quinolin-2(1H)-one, a carbostyril derivative, is characterized by a dimethylamino electron-donating group at the 6-position of the quinolin-2(1H)-one scaffold. Carbostyrils are a privileged class of laser dyes and fluorescence sensors used extensively in biochemistry and medicine.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 238756-51-9
Cat. No. B13137172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethylamino)quinolin-2(1h)-one
CAS238756-51-9
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)NC(=O)C=C2
InChIInChI=1S/C11H12N2O/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12-10/h3-7H,1-2H3,(H,12,14)
InChIKeyPWJAZUTZMWJFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Dimethylamino)quinolin-2(1H)-one (CAS 238756-51-9) Procurement Guide for Fluorescent Probe Development


6-(Dimethylamino)quinolin-2(1H)-one, a carbostyril derivative, is characterized by a dimethylamino electron-donating group at the 6-position of the quinolin-2(1H)-one scaffold. Carbostyrils are a privileged class of laser dyes and fluorescence sensors used extensively in biochemistry and medicine [1]. The substitution pattern is the primary determinant of a carbostyril's photophysical properties, directly dictating its utility in applications such as long-wavelength emitting probes where precise spectral positioning is critical for multiplexing and minimizing biological autofluorescence [1].

Why Generic Carbostyril Substitution Cannot Guarantee Performance for 6-(Dimethylamino)quinolin-2(1H)-one Applications


The photophysical output of carbostyrils is exquisitely sensitive to the position and nature of substituents. Simple in-class substitution, such as moving the dimethylamino group from position 6 to 7, fundamentally alters the molecule's electronic structure, leading to a catastrophic change in predicted absorption and emission wavelengths and, critically, fluorescence intensity [1]. A procurement decision based on generic 'dimethylamino-quinolinone' availability without specifying the 6-position will likely yield a compound with completely different, and often non-functional, optical properties for a given research or industrial need [1].

Quantitative Differentiation of 6-(Dimethylamino)quinolin-2(1H)-one from Isomeric and Substituted Analogs


Predicted Absorption Wavelength vs. 7-Substituted and 6-Methoxy Analogs

Time-Dependent Density Functional Theory (TD-DFT) calculations predict that 3,4-dicyano-6-dimethylamino carbostyril exhibits a long-wavelength absorption at ~540 nm. This is a significant shift compared to the 6-amino-7-methoxy analog (490–520 nm emission, implying higher energy absorption) and the 6-methoxy-7-amino analog (~440 nm) [1]. The 6-dimethylamino group is a key driver for achieving lower energy absorption.

Fluorescent probe design Time-Dependent DFT Photophysics

Extreme TICT State Prediction: Perpendicular Conformation and Ultra-Low Transition Energy

A unique computational finding for the 6-dimethylamino substituted carbostyril is the optimization of its first excited singlet state into a twisted intramolecular charge transfer (TICT) conformation. The (CH3)2N group becomes perpendicular to the ring system, leading to an extremely low electronic transition energy between 1000–1500 nm (near-infrared) with a vanishingly small oscillator strength (f < 0.000) [1]. This behavior is not reported for the analogous 6-amino or 7-amino derivatives.

Computational chemistry TICT Fluorescence quenching

Fluorescence Performance Contrast with Commercial Carbostyril-165

In stark contrast to the predicted non-emissive nature of the 6-dimethylamino derivative, its 7-dimethylamino counterpart, commercially known as Carbostyril-165 (7-dimethylamino-4-methylcarbostyril), is an established laser dye with high performance. Its experimentally measured properties in acetonitrile are an absorption at 358 nm, emission at 406 nm, and a high fluorescence quantum yield (ΦF) of 0.79 [1].

Laser dyes Fluorescence quantum yield Reference standards

Target Application Scenarios for 6-(Dimethylamino)quinolin-2(1H)-one (CAS 238756-51-9) Based on Quantitative Evidence


Computational Model Compound for TICT State and Non-Radiative Decay Studies

Based on the unique TD-DFT prediction of an extreme, non-emissive TICT state with a perpendicular geometry and near-zero oscillator strength [1], this compound is a highly specific model for fundamental photophysical research into ultrafast non-radiative decay mechanisms. Its procurement enables experimental validation of the computationally predicted dark state, a pathway not intended for bright fluorophore applications.

Negative Control in Fluorescence-Based Screening Assays

Given its predicted lack of fluorescence, 6-(dimethylamino)quinolin-2(1H)-one can serve as a structurally matched negative control in high-throughput screening campaigns that utilize the broader class of amino-carbostyril fluorophores. Using this specific isomer confirms that an observed signal from a test compound is due to specific target engagement rather than non-specific scaffold fluorescence [1].

Precursor for Rational Design of Long-Wavelength Absorbing Materials

The computational data shows that the 6-dimethylamino substitution pattern is uniquely capable of driving absorption towards ~540 nm [1], a valuable property for materials science. While the parent compound is predicted to be non-emissive, it provides a validated starting scaffold for chemical modifications—such as introducing a rigid bridge to prevent TICT formation—to engineer new NIR-I absorbing materials for photovoltaic or photodetector applications.

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